6-Chloro-2-iodopyridin-3-amine
Overview
Description
6-Chloro-2-iodopyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, featuring both chlorine and iodine substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chloro-2-iodopyridin-3-amine involves the iodination of 6-chloropyridin-3-amine. The process typically uses N-iodosuccinimide as the iodinating agent. The reaction is carried out in dimethylformamide at room temperature for 16 hours, followed by additional stirring with more N-iodosuccinimide for 4 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-iodopyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols.
Palladium-Catalyzed Coupling Reactions: It participates in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, such as palladium acetate, with bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Palladium-Catalyzed Coupling: Products include biaryl compounds and substituted anilines.
Scientific Research Applications
6-Chloro-2-iodopyridin-3-amine is used in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is involved in the synthesis of novel organic materials with desirable properties, such as increased durability and improved electrical conductivity.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodopyridin-3-amine depends on its application. In medicinal chemistry, it often acts as a ligand, binding to specific molecular targets such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
- 6-Chloro-5-iodopyridin-2-amine
- 6-Chloro-4-iodopyridin-2-amine
- 2-Chloro-3-iodopyridin-4-amine
Comparison: 6-Chloro-2-iodopyridin-3-amine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-iodopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAZQRTFHRMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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